molecular formula C24H24N2O6 B12291961 (S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid

(S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid

Katalognummer: B12291961
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: WPUXGXNICFPBSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyloxycarbonyl (Alloc) protecting group. These protecting groups are commonly used in peptide synthesis to protect amino acids from undesired reactions during the synthesis process.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the Fmoc and Alloc protecting groups. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines use pre-programmed sequences to add the necessary reagents and solvents in a controlled manner, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc and Alloc protecting groups play a crucial role in preventing unwanted side reactions, allowing the compound to selectively interact with its intended target. The pathways involved often include the formation of covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-3-Fmoc-NH-1-Boc-pyrrolidine-3-carboxylic acid: Similar structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of Alloc.

    (S)-3-Fmoc-NH-1-Cbz-pyrrolidine-3-carboxylic acid: Contains a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

(S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid is unique due to the presence of both Fmoc and Alloc protecting groups, which provide a high degree of selectivity and versatility in synthetic applications. This dual protection allows for sequential deprotection and functionalization, making it a valuable tool in complex organic synthesis and peptide chemistry.

Eigenschaften

Molekularformel

C24H24N2O6

Molekulargewicht

436.5 g/mol

IUPAC-Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-prop-2-enoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C24H24N2O6/c1-2-13-31-23(30)26-12-11-24(15-26,21(27)28)25-22(29)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20H,1,11-15H2,(H,25,29)(H,27,28)

InChI-Schlüssel

WPUXGXNICFPBSL-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC(=O)N1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.